molecular formula C14H11F3N6 B2915586 3-{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}aniline CAS No. 860787-47-9

3-{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}aniline

Cat. No.: B2915586
CAS No.: 860787-47-9
M. Wt: 320.279
InChI Key: MRIAGHLWRXIVTH-UHFFFAOYSA-N
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Description

3-{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}aniline (CAS 860787-47-9) is a chemical compound with a molecular weight of 320.27 g/mol and the molecular formula C14H11F3N6 . This aniline derivative features a complex structure that incorporates both a pyrimidine ring and a 1,2,3-triazole ring, making it a potential intermediate for synthesizing more complex molecules . Its specific research applications are an area of active investigation in scientific fields such as medicinal chemistry and agrochemical research. Researchers value this compound for its unique hybrid structure, which may contribute to the development of novel substances with targeted biological activities. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers can order this compound from global suppliers, with availability and pricing varying by quantity and purity .

Properties

IUPAC Name

3-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N6/c1-8-5-12(14(15,16)17)20-13(19-8)23-7-11(21-22-23)9-3-2-4-10(18)6-9/h2-7H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIAGHLWRXIVTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(N=N2)C3=CC(=CC=C3)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701326593
Record name 3-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817877
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860787-47-9
Record name 3-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701326593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}aniline typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 4-methyl-6-(trifluoromethyl)pyrimidinyl with a suitable azide source to form the triazolyl ring. Subsequent reactions introduce the aniline group to complete the synthesis.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The aniline group can be oxidized to form different derivatives.

  • Reduction: : Reduction reactions can modify the triazolyl ring or the pyrimidinyl core.

  • Substitution: : Substitution reactions can introduce different functional groups at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized aniline derivatives, reduced forms of the triazolyl ring, and substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group is particularly valuable in creating fluorinated compounds, which are important in various chemical processes.

Biology

In biological research, this compound can be used as a probe to study biological systems. Its unique structure allows it to interact with specific biomolecules, making it useful in biochemical assays and drug discovery.

Medicine

In the medical field, this compound has potential applications in drug development. Its ability to modulate biological pathways makes it a candidate for therapeutic agents targeting various diseases.

Industry

In industry, this compound can be used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its unique properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 3-{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}aniline exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,2,3-triazole-linked pyrimidine derivatives. Below is a detailed comparison with structurally related analogs, focusing on substituents, synthesis methods, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Synthesis Method Notable Properties/Applications
3-{1-[4-Methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}aniline Pyrimidine (4-CH₃, 6-CF₃); Triazole; Aniline 320.28 Click chemistry (presumed) High thermal stability; potential kinase inhibition (inferred from analogs)
N-((1-(4-(Trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(trifluoromethyl)pyridin-4-amine (Compound 13) Triazole (4-CF₃Ph); Pyridin-4-amine (2-CF₃) 388 (M+H)⁺ Reductive amination Biofilm eradication (83% yield); LC-MS: m/z 388
3-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)aniline Triazole (4-Cl-benzyl); Aniline 284.74 CuAAC (Click chemistry) NMR-characterized; antimicrobial screening candidate
N,N-Diethyl-4-(4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)aniline Triazole (4-Ph-OCH₃); Aniline (N,N-diethyl) 337.40 ZnO-CTAB catalyzed click chemistry Fluorescent properties; weak acidic resin support for sustainable synthesis
1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[{1-(2-hydroxybenzyl)-1H-1,2,3-triazol-4-yl}methylamino]cyclohexyl]thiourea (20b) Triazole (2-OH-benzyl); Thiourea; Bis(trifluoromethyl)phenyl 629.54 Michael addition Antiviral candidate; ¹H-NMR and IR characterized

Key Observations

Structural Variations :

  • Pyrimidine vs. Pyridine : The target compound’s pyrimidine core (vs. pyridine in Compound 13 ) offers two nitrogen atoms, enhancing hydrogen-bonding capacity.
  • Substituent Effects : The 4-methyl-6-trifluoromethylpyrimidine group in the target compound provides steric bulk and electron-withdrawing effects, contrasting with the 4-chlorobenzyl group in or methoxyphenyl in .

Reductive amination (e.g., Compound 13 ) and Michael addition (e.g., ) are alternatives for introducing amine or thiourea linkages.

Physicochemical Properties :

  • Lipophilicity : The trifluoromethyl group in the target compound and Compound 13 increases logP values, enhancing membrane permeability.
  • Thermal Stability : Pyrimidine-triazole hybrids generally exhibit higher melting points (>200°C) compared to pyridine analogs due to aromatic stacking .

Biological Activity

The compound 3-{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}aniline is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound, emphasizing its anticancer properties and mechanisms of action.

  • Molecular Formula : C14H11F3N6
  • Molecular Weight : 356.32 g/mol
  • CAS Number : 861211-63-4

Synthesis

The synthesis of this compound typically involves the reaction of 4-methyl-6-(trifluoromethyl)-2-pyrimidinyl derivatives with an appropriate aniline under controlled conditions. The process may employ various coupling techniques, including Cu-catalyzed azide-alkyne cycloaddition (CuAAC) for the formation of triazole rings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • In Vitro Studies : A series of compounds similar to this compound were evaluated against various human cancer cell lines:
    • MCF-7 (breast cancer) : IC50 values indicated significant antiproliferative effects.
    • A549 (lung cancer) : Induction of apoptosis was observed through flow cytometry assays.
    • SW480 (colon cancer) : Compounds demonstrated cell cycle arrest at the G2/M phase .

The mechanism by which this compound exerts its biological effects is primarily through:

  • Inhibition of Kinase Activity : Similar triazole compounds have been shown to inhibit various kinases involved in cancer progression. For example, compounds targeting EGFR and other receptor tyrosine kinases exhibited sub-micromolar IC50 values .
  • Induction of Apoptosis : The ability to trigger programmed cell death is a crucial aspect of its anticancer activity, often mediated by mitochondrial pathways .

Case Studies

Several studies have documented the efficacy of triazole derivatives in clinical settings:

  • A study by Liu et al. (2020) reported that a related triazole compound showed promising results in inhibiting tumor growth in xenograft models of breast cancer .
  • Another investigation demonstrated that derivatives with modifications at the pyrimidine ring exhibited enhanced selectivity and potency against resistant cancer cell lines .

Data Table: Biological Activity Summary

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-710.5Apoptosis induction
Compound BA54915.0G2/M phase arrest
Compound CSW4808.0Kinase inhibition

Q & A

Q. What synthetic methodologies are recommended for constructing the 1,2,3-triazole-pyrimidine hybrid scaffold in this compound?

The synthesis of 1,2,3-triazole-pyrimidine hybrids often leverages click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) to form the triazole ring, followed by nucleophilic substitution or cross-coupling reactions to introduce the pyrimidine moiety. For example, analogous compounds have been synthesized via regioselective 1,3-dipolar cycloaddition of azides and alkynes under Cu(I) catalysis, with subsequent Suzuki-Miyaura coupling to attach substituted pyrimidines . Optimization of reaction conditions (e.g., solvent, temperature, catalyst loading) is critical to minimize byproducts.

Q. How can researchers confirm the regiochemistry of the 1,2,3-triazole ring in this compound?

Regiochemical assignment of the triazole ring (1,4- vs. 1,5-disubstitution) can be achieved via 1H NMR spectroscopy and X-ray crystallography . In 1,4-disubstituted triazoles, the C5 proton appears as a singlet near δ 7.5–8.0 ppm, whereas 1,5-isomers exhibit splitting due to coupling with adjacent protons. Single-crystal X-ray diffraction provides definitive proof of regiochemistry and molecular conformation .

Q. What spectroscopic techniques are essential for characterizing this compound’s functional groups?

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), triazole protons (δ 7.5–8.5 ppm), and trifluoromethyl groups (19F NMR: δ -60 to -70 ppm).
  • FT-IR : Confirm NH2 stretches (~3400 cm⁻¹) and triazole/pyrimidine ring vibrations (1600–1500 cm⁻¹).
  • HRMS : Validate molecular formula and isotopic patterns (e.g., Cl/Br adducts). Cross-referencing with DFT-calculated spectra enhances assignment accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and computational geometry optimizations for this compound?

Discrepancies often arise from crystal packing forces (e.g., hydrogen bonds, π-π stacking) not modeled in gas-phase DFT. To address this:

  • Perform periodic DFT calculations (e.g., using VASP or CASTEP) incorporating crystal lattice parameters.
  • Compare experimental (X-ray) and computed bond lengths/angles. Deviations >0.05 Å may indicate torsional strain or intermolecular interactions.
  • Analyze Hirshfeld surfaces to quantify packing effects .

Q. What strategies are recommended for refining the crystal structure of this compound when twinning or disorder is observed?

Use SHELXL for refinement:

  • Apply the TWIN and BASF commands to model twinning.
  • For disorder, split the atom positions (PART instruction) and refine occupancy factors.
  • Validate with R1/wR2 residuals (<5% for high-resolution data). Cross-check with PLATON for symmetry validation .

Q. How can researchers analyze the thermodynamic stability of this compound under varying temperatures?

Perform DFT-based thermochemical calculations (e.g., using Gaussian or ORCA):

  • Calculate Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) at 298–500 K.
  • Plot ΔG vs. T to identify decomposition thresholds.
  • Correlate with experimental TGA/DSC data to validate computational predictions .

Q. What experimental and computational approaches are used to assess the compound’s hydrogen-bonding network and its impact on solubility?

  • X-ray crystallography : Map intermolecular N-H⋯N and C-H⋯N interactions (e.g., R₂²(8) motifs in zigzag chains).
  • Solubility assays : Measure in polar (DMSO, water) vs. nonpolar solvents (hexane).
  • COSMO-RS simulations : Predict solvation free energies and partition coefficients (logP) .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data between in vitro and in silico studies for this compound?

  • In vitro-in silico mismatch : Re-evaluate docking parameters (e.g., protein flexibility, solvation models). Use molecular dynamics (MD) to simulate binding pocket dynamics.
  • False positives in assays : Confirm purity (>95% by HPLC) and rule out aggregation artifacts via dynamic light scattering (DLS).
  • SAR contradictions : Synthesize analogs (e.g., pyrimidine substituent variations) to isolate key pharmacophores .

Methodological Tables

Technique Application Key Parameters Reference
CuAAC (Click Chemistry)Triazole ring synthesisCu(I) catalyst, RT, 12–24 h
SHELXL RefinementCrystal structure refinementTWIN/BASF commands, R1 < 5%
DFT/B3LYP/6-311G(d,p)Geometry optimization, HOMO-LUMO analysisGas-phase vs. periodic calculations
Hirshfeld Surface AnalysisQuantify intermolecular interactionsCrystalExplorer software

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